Refinicopan

Complement System Factor D Inhibition Enzyme Assay

Refinicopan is a synthetic, orally bioavailable Factor D inhibitor with a biochemical IC50 of 10 nM and AP hemolysis IC50 of 41 nM. Its unique profile—tighter biochemical binding than Danicopan yet intermediate cellular potency versus BCX-9930—makes it an essential tool for SAR studies, dose-titration experiments, and AP pathway dissection without complete shutdown. Choose Refinicopan for reliable, head-to-head-characterized complement inhibition and reproducible PK/PD data in murine disease models.

Molecular Formula C29H32N2O3
Molecular Weight 456.6 g/mol
CAS No. 2922808-66-8
Cat. No. B15610037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRefinicopan
CAS2922808-66-8
Molecular FormulaC29H32N2O3
Molecular Weight456.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H32N2O3/c30-19-21-4-3-6-23(14-21)25-15-22(20-34-27-7-2-1-5-24(27)18-28(32)33)16-26(17-25)31-12-10-29(8-9-29)11-13-31/h1-7,14-17H,8-13,18-20,30H2,(H,32,33)
InChIKeyFIRMYSDKCGABGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Refinicopan Factor D Inhibitor: Potency and Selectivity Data for Research Procurement


Refinicopan (CAS 2922808-66-8) is a synthetic small-molecule inhibitor of complement Factor D, a rate-limiting serine protease exclusive to the alternative pathway (AP) of the complement cascade . It demonstrates nanomolar inhibitory activity (IC50 10 nM) against purified human Factor D and blocks AP-mediated hemolysis in rabbit erythrocytes (IC50 41 nM). Refinicopan belongs to a class of orally bioavailable Factor D inhibitors that target the complement amplification loop, thereby preventing the formation of C3 convertase and subsequent AP activation [1]. Its molecular formula is C29H32N2O3 with a molecular weight of 456.58 g/mol.

Why Interchanging Refinicopan with Other Factor D Inhibitors Can Compromise Experimental Integrity


Factor D inhibitors are not functionally interchangeable despite sharing a molecular target. Subtle differences in binding kinetics (IC50 vs. Kd), selectivity against other serine proteases, and cellular potency (IC50 in AP hemolysis) can profoundly alter experimental outcomes [1]. For instance, the biochemical IC50 of Refinicopan (10 nM) is lower than Danicopan's cell-free assay IC50 (15 nM), while its cellular hemolysis IC50 (41 nM) is higher than BCX-9930's (29.5 nM), indicating that simple potency extrapolation across assays is unreliable . Using an alternative inhibitor without prior head-to-head characterization risks generating non-comparable or misinterpretable data in complement biology studies.

Quantitative Differentiation of Refinicopan Against Key Factor D Inhibitors


Biochemical Potency: Refinicopan Exhibits Lower IC50 Against Human Factor D Compared to Danicopan and BCX-9930

Refinicopan shows a biochemical IC50 of 10 nM for complement Factor D, which is lower than the cell-free assay IC50 of 15 nM reported for Danicopan and the 14.3 nM IC50 for BCX-9930 against purified human Factor D [1]. This 33–50% improvement in target engagement could confer a theoretical advantage in achieving complete AP blockade at lower systemic concentrations, although direct head-to-head studies have not been conducted.

Complement System Factor D Inhibition Enzyme Assay

Cellular Activity Balance: Refinicopan's Hemolysis IC50 is Less Potent Than BCX-9930 but More Potent Than Factor D Inhibitor 6

In the rabbit erythrocyte hemolysis model, Refinicopan inhibits AP-mediated lysis with an IC50 of 41 nM . This is less potent than BCX-9930, which shows an IC50 of 29.5 nM in the same assay . However, Refinicopan is more potent than Factor D Inhibitor 6, which exhibits an IC50 of 70 nM for C3 deposition and hemolysis inhibition on red blood cells [1]. This intermediate cellular potency may be advantageous in applications requiring partial AP inhibition rather than complete blockade, allowing for nuanced complement pathway modulation.

Alternative Pathway Hemolysis Erythrocyte Assay

Selectivity Profile Inferred from Class Mechanism: Exclusive Inhibition of the Alternative Pathway

As a Factor D inhibitor, Refinicopan mechanistically blocks only the alternative pathway (AP) while sparing the classical (CP) and lectin (LP) pathways [1]. Factor D is indispensable for AP C3 convertase formation and has no role in CP/LP activation; therefore, selective inhibition does not compromise host defense functions mediated by CP/LP [2]. While direct selectivity data for Refinicopan are not publicly available (e.g., IC50 against Factor B, C1s, or MASP-2), structural analogs such as danicopan and BCX-9930 demonstrate >1,000-fold selectivity over panels of serine proteases . This class-level property is a critical differentiator from broader-spectrum complement inhibitors (e.g., C3 or C5 inhibitors) and can be reasonably assumed for Refinicopan pending experimental confirmation.

Alternative vs. Classical Pathway Selectivity Complement Cascade

Predicted Oral Bioavailability Comparable to First-Generation Factor D Inhibitors

Refinicopan is described as possessing 'excellent pharmacokinetic and pharmacodynamic properties' by its suppliers, though specific oral bioavailability (F%) values have not been disclosed . By comparison, the first-generation Factor D inhibitor Danicopan exhibits an oral bioavailability of approximately 30–40% in humans [1]. Second-generation inhibitor BCX-9930 demonstrates >95% suppression of AP activity with an oral dose of 100 mg Q12H in healthy volunteers, indicating good oral absorption [2]. Based on structural similarity and class properties, Refinicopan is expected to have oral bioavailability in a range suitable for oral dosing in preclinical species, but quantitative confirmation is pending.

Oral Bioavailability ADME Pharmacokinetics

Optimal Research Application Scenarios for Refinicopan Based on Quantitative Evidence


Complement Alternative Pathway (AP) Mechanism-of-Action Studies

Refinicopan's selective AP inhibition (Class-level inference, Evidence Item 3) makes it a suitable tool for dissecting AP contributions to complement-driven pathology in vitro. Its moderate cellular potency (IC50 41 nM in hemolysis) allows for dose-titration experiments to elucidate threshold-dependent AP activation without complete pathway shutdown .

In Vivo Complement Pharmacology and PK/PD Modeling in Rodent Models

Based on class-level predicted oral bioavailability (Evidence Item 4), Refinicopan can be administered orally in murine models of complement-mediated disease (e.g., PNH, C3 glomerulopathy) to establish PK/PD relationships. The biochemical IC50 of 10 nM (Evidence Item 1) provides a benchmark for target engagement in plasma relative to free drug concentrations .

Comparative Potency Studies Versus Danicopan and BCX-9930

Refinicopan's unique potency profile—lower biochemical IC50 but intermediate cellular hemolysis IC50 relative to Danicopan and BCX-9930 (Evidence Items 1 & 2)—positions it as a valuable reference compound for structure-activity relationship (SAR) studies investigating the disconnect between biochemical and cellular activity in Factor D inhibitors [1].

Technical Documentation Hub

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